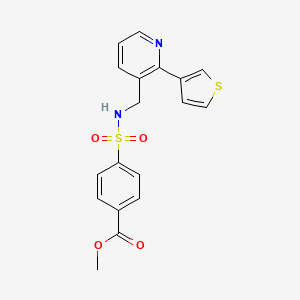

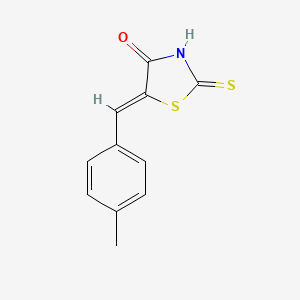

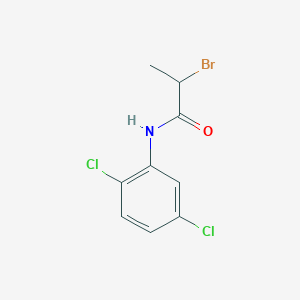

(5E)-2-巯基-5-(4-甲基苄叉)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with mercapto groups and thiazole rings are discussed, which can provide insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring and the introduction of various substituents. For example, the synthesis of 2-mercaptothieno[3,2-d]- and 2-mercaptobenzo[4, 5]thieno[2,3-d]thiazoles was achieved by the reduction of disulfides with sodium hydrosulfite or sodium sulfide in the presence of carbon disulfide . Similarly, 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[b]quinazolines were synthesized and further reacted with chloroacetic acid and aromatic aldehydes to yield various thiazoloquinazoline derivatives . These methods may be relevant to the synthesis of the compound , suggesting that similar reductive strategies or condensation reactions could be employed.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic methods and theoretical calculations. For instance, the molecular structure and vibrational spectra of 5-mercapto-1-methyltetrazole were studied using low-temperature matrix-isolation, solid-state infrared spectroscopy, and DFT calculations . The crystal structures of mercapto functionalized 1,3,4-thiadiazoles were determined by X-ray crystallography, revealing the presence of N-H⋯S hydrogen bonding . These studies highlight the importance of spectroscopic and computational techniques in elucidating the structure of thiazole derivatives, which would be applicable to the compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, often facilitated by the mercapto group. The mercapto group can act as a nucleophile, as seen in the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole, leading to the formation of polyfunctional tetrazolic thioethers . Additionally, mercapto-quinazolinone analogues were synthesized and evaluated for antitumor activity, demonstrating the potential for thiazole derivatives to participate in bioactive compound synthesis . These reactions are indicative of the chemical versatility of thiazole derivatives, including the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of mercapto and other functional groups can affect properties such as solubility, melting point, and reactivity. For example, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer and participates in N-H⋯S hydrogen bonding, which can impact the compound's solid-state properties . The synthesis and reactions of 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines also suggest that the mercapto group can lead to the formation of various heterocyclic systems with distinct properties . These insights can be extrapolated to predict the properties of "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".

科学研究应用

线虫杀灭剂和抗菌剂

与 (5E)-2-巯基-5-(4-甲基苄叉)-1,3-噻唑-4(5H)-酮 相关的化合物已显示出作为线虫杀灭剂和抗菌剂的潜力。例如,已合成并评估了与该结构密切相关的 novel 亚甲基双噻唑烷酮衍生物的线虫杀灭和抗菌活性。这些化合物使用一锅法制备,并表现出显着的生物活性 (Srinivas, Nagaraj, & Reddy, 2008)。

光谱和光化学研究

对与 (5E)-2-巯基-5-(4-甲基苄叉)-1,3-噻唑-4(5H)-酮 结构相似的化合物的研究集中于了解它们的分子结构和光化学性质。例如,对 5-巯基-1-甲基四唑的研究提供了对其振动光谱、结构性质和光化学过程的见解,这些过程与更广泛的巯基-噻唑类相关 (Gómez-Zavaglia 等人,2006)。

抗肿瘤和抗菌活性

已合成并评估了某些与 (5E)-2-巯基-5-(4-甲基苄叉)-1,3-噻唑-4(5H)-酮 具有相似核心结构的 2-巯基噻唑衍生物的抗肿瘤和抗菌活性。这些化合物,例如一些衍生自 2(3H)-呋喃酮衍生物的新型稠合和螺环杂环,已显示出有希望的抗肿瘤和抗菌特性 (Abou-Elmagd & Hashem, 2016)。

作为传感器应用中的离子载体的潜力

与该化合物结构相似的巯基噻二唑已被研究为碳糊传感器中用于检测 Cu(II) 等金属离子的离子载体。这表明 (5E)-2-巯基-5-(4-甲基苄叉)-1,3-噻唑-4(5H)-酮 在传感器技术和金属离子检测领域的潜在应用 (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010)。

属性

IUPAC Name |

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXPMQHOSGNELK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)